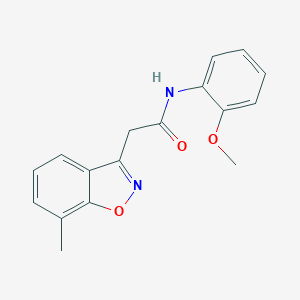
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
作用機序
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects. N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has also been shown to have some activity against other enzymes such as monoacylglycerol lipase (MAGL) and α/β hydrolase domain-containing protein 6 (ABHD6), which are involved in the metabolism of other lipid signaling molecules.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been shown to increase levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. These compounds are known to have anti-inflammatory and analgesic effects, and may also play a role in other physiological processes such as appetite regulation and mood. N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has also been shown to have some activity against other enzymes involved in lipid metabolism, which may have additional physiological effects.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 in lab experiments is its potency as a FAAH inhibitor. This allows for the study of the effects of increased endocannabinoid levels in the body. However, one limitation is that N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been shown to have some off-target effects on other enzymes involved in lipid metabolism. This may complicate the interpretation of experimental results.
将来の方向性
There are numerous directions for future research on N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474. One area of focus is the development of more selective FAAH inhibitors that do not have off-target effects on other enzymes. Another area of research is the study of the effects of increased endocannabinoid levels on other physiological processes such as appetite regulation and mood. Additionally, the potential therapeutic applications of FAAH inhibitors such as N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 in the treatment of chronic pain and other conditions continue to be an area of active research.
合成法
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 is synthesized through a multistep process that involves the reaction of 2-(7-methyl-1,2-benzisoxazol-3-yl)acetic acid with 2-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product, N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474.
科学的研究の応用
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of chronic pain. Endocannabinoids are known to have analgesic effects, and inhibition of FAAH leads to increased levels of these compounds in the body. This has led to the development of FAAH inhibitors such as N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide 10-2474 as potential treatments for chronic pain.
特性
分子式 |
C17H16N2O3 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-5-7-12-14(19-22-17(11)12)10-16(20)18-13-8-3-4-9-15(13)21-2/h3-9H,10H2,1-2H3,(H,18,20) |
InChIキー |
GZTYUTIAROGADQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC=CC=C3OC |
正規SMILES |
CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



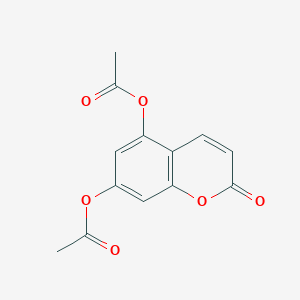
![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)
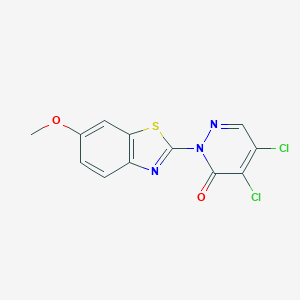
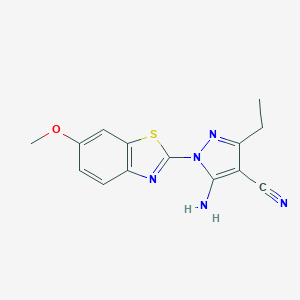
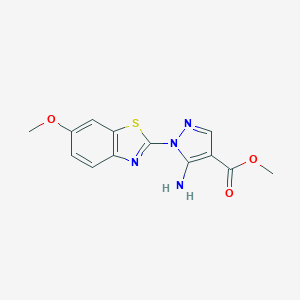
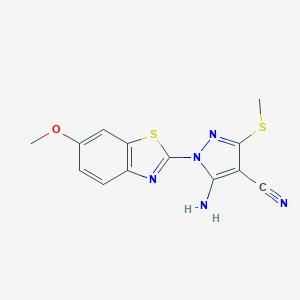
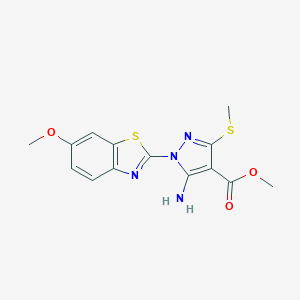
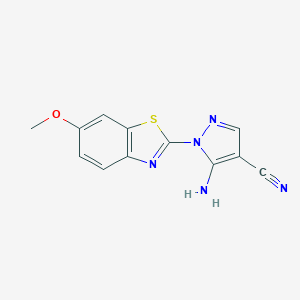
![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)
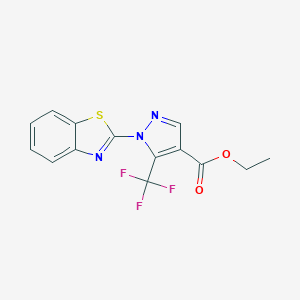
![1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
![4-[6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286650.png)
![Methyl 4-{6-[(7-methyl-1,2-benzisoxazol-3-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl ether](/img/structure/B286653.png)
![4-[6-(1,2-Benzisoxazol-3-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether](/img/structure/B286654.png)